BenchChemオンラインストアへようこそ!

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Structure-Activity Relationship Kinase Inhibition CCR4 Antagonism

This 2-methoxyacetyl piperazinylpyrimidine uniquely bridges CCR4 antagonist and kinase inhibitor pharmacophores. The pyridin-2-ylpiperazine hinge-binding motif is essential for CCR4 engagement, while the methoxyacetyl side-chain introduces hydrogen-bonding capacity and conformational flexibility absent in simple acetamide analogs, enabling differential kinase selectivity. Ideal for dual-pharmacology SAR, kinome-wide profiling, and CCR4-mediated chemotaxis inhibition assays. Not interchangeable with generic piperazinylpyrimidines—validate selectivity experimentally.

Molecular Formula C16H20N6O2
Molecular Weight 328.376
CAS No. 1396889-33-0
Cat. No. B2791234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
CAS1396889-33-0
Molecular FormulaC16H20N6O2
Molecular Weight328.376
Structural Identifiers
SMILESCOCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C16H20N6O2/c1-24-12-15(23)20-13-10-18-16(19-11-13)22-8-6-21(7-9-22)14-4-2-3-5-17-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)
InChIKeyZRLFBMHLQFHNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide – Structural & Procurement Baseline


2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396889-33-0) is a synthetic small molecule featuring a pyrimidine core substituted at the 2-position with a 4-(pyridin-2-yl)piperazine moiety and at the 5-position with a 2-methoxyacetamide group. Its molecular weight is 328.376 g/mol with formula C16H20N6O2 . This scaffold is embedded in patent families describing piperazinylpyrimidine derivatives as CCR4 antagonists for inflammatory conditions [1] and as protein kinase inhibitors for oncology [2]. The compound bridges both pharmacophores: the pyridinyl-piperazine domain critical for kinase/GPCR hinge-binding, and the methoxyacetyl side-chain that can modulate physicochemical properties compared to simple acetamide analogs.

Why Generic Piperazinylpyrimidine Substitution Fails for 2-Methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396889-33-0)


Broad interchangeability among piperazinylpyrimidine derivatives is not scientifically warranted. Variations in the N-substituent on the piperazine ring and the 5-position of the pyrimidine core fundamentally alter polypharmacology, target residence time, and ADME properties. In the kinase inhibitor series described by Shallal et al., moving from an acetyl to alternative acyl groups resulted in >10-fold differences in cellular GI50 across the NCI-60 panel, demonstrating that subtle side-chain modifications dictate kinase selectivity profiles [1]. Similarly, within the CCR4 patent series (US 9,493,453 B2), the nature of the amide substituent determines whether the compound functions as a potent antagonist or is essentially inactive [2]. The 2-methoxyacetamide group in this compound introduces hydrogen-bonding capacity and conformational degrees of freedom absent in simple acetamide or benzamide analogs, making functional substitution without direct comparative data highly unreliable.

Quantitative Evidence Guide for 2-Methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396889-33-0)


Structural Differentiation: 2-Methoxyacetamide vs. Acetamide Side-Chain in Piperazinylpyrimidine Series

The target compound incorporates a 2-methoxyacetamide group at the pyrimidine 5-position, whereas the closest analog, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, bears an unsubstituted acetamide . In the kinase inhibitor series by Shallal et al., converting an acetamide to a methoxyacetyl group alters hydrogen-bonding capacity and steric bulk at the hinge-region interface, which was shown to modulate kinase selectivity across the NCI-60 cell line panel [1]. For CCR4 antagonists disclosed in US 9,493,453 B2, amide side-chain modifications directly influenced functional antagonism potency [2].

Structure-Activity Relationship Kinase Inhibition CCR4 Antagonism

Kinase Selectivity Potential: Piperazinylpyrimidine Scaffold vs. Non-Selective Kinase Inhibitors

Piperazinylpyrimidine derivatives have demonstrated selective kinase inhibition profiles. In the comprehensive study by Shallal et al., compound 4 (a piperazinylpyrimidine with phenyl substitution) exhibited selective binding to KIT and PDGFRA mutants over wild-type isoforms, while compound 15 showed selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells with an IC50 in the low micromolar range [1]. The target compound's pyridin-2-ylpiperazine moiety is structurally analogous to the hinge-binding motifs in these characterized inhibitors, suggesting potential kinase-targeted activity, though direct head-to-head data against specific kinases await generation.

Kinase Profiling PDGFR Cancer Cell Line Screening

CCR4 Antagonism Structural Features: Pyridinyl-Piperazine Substitution Pattern

The US patent 9,493,453 B2 describes piperazinylpyrimidine derivatives as CCR4 antagonists, where the combination of a pyridyl group on the piperazine and an appropriate amide on the pyrimidine core is critical for CCR4 functional antagonism [1]. The target compound contains the pyridin-2-yl substituent required for CCR4 binding, distinguishing it from phenyl-substituted analogs shown in the same patent to have altered receptor selectivity. In the patent, specific compounds with pyridyl-piperazine substitutions demonstrated CCR4 antagonism in functional calcium flux assays, whereas compounds lacking the heteroaryl piperazine substitution showed markedly reduced activity [1].

Chemokine Receptor CCR4 Antagonist Inflammation

Recommended Research Application Scenarios for 2-Methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396889-33-0)


CCR4 Chemokine Receptor Antagonism Screening in Inflammatory Disease Models

Based on the piperazinylpyrimidine CCR4 antagonist patent (US 9,493,453 B2), this compound is structurally equipped for CCR4 functional antagonism studies [1]. Researchers investigating allergic dermatitis, asthma, or rheumatoid arthritis can use this compound as a starting point for CCR4-mediated chemotaxis inhibition assays. The pyridin-2-ylpiperazine group is essential for CCR4 engagement; analogs lacking this feature showed reduced potency in the patent functional assays. Users should confirm CCR4 selectivity against related chemokine receptors (CCR1, CCR5) experimentally, as selectivity data for this specific compound have not been published [1].

Kinase Selectivity Profiling in Triple-Negative Breast Cancer (TNBC) Research

The piperazinylpyrimidine scaffold has demonstrated selective inhibition of PDGFR family kinases and preferential cytotoxicity against basal-like breast cancer cell lines such as MDA-MB-468 in the NCI-60 panel [2]. This compound, bearing the pyridinyl-piperazine hinge-binding motif, can be deployed in kinase profiling panels to establish its selectivity fingerprint. The methoxyacetyl side-chain may confer differential kinase binding interactions compared to the simpler acetamide analogs characterized in Shallal et al., potentially altering the selectivity profile. Procurement for kinome-wide profiling is warranted to determine whether this compound fills a unique selectivity gap within the piperazinylpyrimidine series [2].

Structure-Activity Relationship (SAR) Expansion for Dual CCR4/Kinase Inhibitor Programs

Given that the compound combines structural elements implicated in both CCR4 antagonism (pyridinyl-piperazine-pyrimidine core) and kinase inhibition (hinge-binding pyrimidine scaffold), it represents a unique tool for dual-pharmacology SAR exploration. Researchers seeking to develop dual-acting anti-inflammatory/anti-proliferative agents can use this compound to probe whether the methoxyacetyl modification simultaneously modulates both target classes. Direct comparative studies against N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide and 2-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide would delineate the specific contribution of the methoxy group to each pharmacology [1][2].

Analytical Reference Standard for Piperazinylpyrimidine Library Characterization

With a molecular weight of 328.376 g/mol and a defined SMILES (COCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3) [1], this compound serves as a well-defined reference standard for analytical method development in piperazinylpyrimidine library quality control. Its distinct InChI Key (ZRLFBMHLQFHNES-UHFFFAOYSA-N) and the presence of both H-bond donor (amide NH) and multiple H-bond acceptors (pyridine N, pyrimidine N, ether O, amide O) make it suitable for LC-MS method validation and retention time calibration in high-throughput screening workflows.

Quote Request

Request a Quote for 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.